molecular formula C5H2BrNS B101668 4-Bromothiophene-2-carbonitrile CAS No. 18791-99-6

4-Bromothiophene-2-carbonitrile

Cat. No. B101668
CAS RN: 18791-99-6
M. Wt: 188.05 g/mol
InChI Key: DJYVXBJLHPKUKS-UHFFFAOYSA-N
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Description

4-Bromothiophene-2-carbonitrile is a compound that is part of the thiophene family, which are sulfur-containing heterocycles. Thiophenes are known for their applications in organic electronics due to their conjugated system and stability. The bromine and carbonitrile groups on the thiophene ring make it a versatile intermediate for further chemical modifications and synthesis of more complex molecules.

Synthesis Analysis

The synthesis of bromothiophene derivatives can be achieved through various methods. For instance, 3,4-diaryl-2,5-dibromothiophenes can be synthesized using a one-pot reaction involving the oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes with Br2, yielding high product yields . Similarly, bithiophene-substituted heterocycles bearing carbonitrile groups can be synthesized through different protocols, starting from bromothiophene precursors, and employing reactions such as Suzuki coupling and Stille coupling . The synthesis of 3-Bromothiophene, a related compound, involves reduction and isomerization and serves as a precursor for various thiophene polymers .

Molecular Structure Analysis

The molecular structure of bromothiophene derivatives is characterized by the presence of a thiophene ring, a bromine atom, and a carbonitrile group. These functional groups are crucial for the reactivity and properties of the molecule. For example, the crystal structure of a related compound, 4-bromo-2-(trimethylsilylethynyl)thiophene, has been determined through single-crystal X-ray diffraction, providing insights into the geometry and electronic structure of such molecules .

Chemical Reactions Analysis

Bromothiophene derivatives participate in various chemical reactions due to the presence of reactive functional groups. The electrochemical reduction of 4′-bromomethylbiphenyl-2-carbonitrile, a related compound, involves the cleavage of the carbon–bromine bond and the formation of a radical anion intermediate . The bromine atom in bromothiophenes is a good leaving group, facilitating nucleophilic substitution reactions, while the carbonitrile group can undergo reactions typical for nitriles, such as hydrolysis or reduction.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromothiophene-2-carbonitrile are influenced by the thiophene ring and the substituents attached to it. The bromine atom increases the density and polarizability of the molecule, which can affect its boiling point, solubility, and reactivity. The carbonitrile group contributes to the molecule's dipole moment and can participate in hydrogen bonding, impacting its physical state and solubility in various solvents. The electrochemical properties of bromothiophene derivatives are also of interest, as demonstrated by the comparative electrochemical study of thiophene-coordinated carbonylcobalt units .

Scientific Research Applications

Photochemical Behavior and Synthesis Applications

4-Bromothiophene-2-carbonitrile has been studied for its photochemical behavior, particularly in the synthesis of various aromatic compounds. For example, the arylation of halogenothiophene-2-carbonitriles through a photochemical process has been investigated, highlighting the different reactivities of these compounds based on their halogen substituents (D’Auria et al., 1989). This research demonstrates the potential of 4-bromothiophene-2-carbonitrile in synthetic chemistry, particularly in the formation of compounds like 5-arylthiophene-2-carboxylic esters.

Material Science and Optoelectronics

In material science, derivatives of 4-bromothiophene-2-carbonitrile have been explored for their optical, electrical, and photoelectrical properties. For instance, the study of 2-amino-4-(5-bromothiophen-2-yl)-5,6-dihydro-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile (ABDQC) films revealed important insights into their optoelectronic characteristics (Mansour et al., 2017). These findings have implications for the development of new materials with specific electronic and optical properties.

Electrochemistry and Radical Anion Formation

The electrochemical behavior of 4-bromothiophene-2-carbonitrile derivatives has been a subject of study, particularly in the context of carbon-bromine bond cleavage and radical anion formation. Research into the electrochemical reduction of compounds like 4′-bromomethylbiphenyl-2-carbonitrile provides insights into the mechanisms of these reactions and the formation of intermediate radical anions (Prasad & Sangaranarayanan, 2005).

Palladium-Catalyzed Coupling Reactions

The use of 4-bromothiophene-2-carbonitrile in palladium-catalyzed coupling reactions has been explored, showcasing its potential in organic synthesis. Studies have shown that bromothiophene derivatives can undergo palladium-catalyzed coupling at the C-H bond adjacent to the sulfur atom, leading to products with intact C-Br bonds, which can further undergo C-C bond-forming reactions (Kobayashi et al., 2005). This illustrates the versatility of 4-bromothiophene-2-carbonitrile in creating complex organic molecules.

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the hazard statements H302 + H332 - H315 - H318 - H335, indicating that it is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

4-bromothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNS/c6-4-1-5(2-7)8-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYVXBJLHPKUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558540
Record name 4-Bromothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromothiophene-2-carbonitrile

CAS RN

18791-99-6
Record name 4-Bromo-2-cyanothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18791-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromothiophene-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromothiophene-2-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Doi, A Asada, A Takeda, T Tagami, M Katagi… - Forensic …, 2016 - Springer
… Pyrrolidine and 4-bromothiophene-2-carbonitrile were purchased from Sigma-Aldrich (St. Louis, MO, USA); butylmagnesium chloride (23 % in tetrahydrofuran, 2 mol/L) was purchased …
Number of citations: 24 link.springer.com
T Bura, S Beaupré, MA Légaré, OA Ibraikulov… - Molecules, 2018 - mdpi.com
… A pseudo Stobbe condensation between diisopropyl succinic ester and commercially available 4-bromothiophene-2-carbonitrile (1) in the presence of sodium alkoxide led to 3,6-(4-…
Number of citations: 7 www.mdpi.com
TJ Bleisch, PL Ornstein, NK Allen, RA Wright… - Bioorganic & Medicinal …, 1997 - Elsevier
We report the synthesis and structure activity studies of a series of decahydroisoquinoline AMPA antagonists where the distal acid is joined to the bicyclic ring nucleus with a spacer that …
Number of citations: 26 www.sciencedirect.com

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